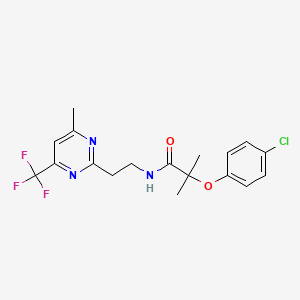

2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)propanamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClF3N3O2/c1-11-10-14(18(20,21)22)25-15(24-11)8-9-23-16(26)17(2,3)27-13-6-4-12(19)5-7-13/h4-7,10H,8-9H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNRPKZXVDHPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Phenoxy Group : The presence of the 4-chlorophenoxy moiety contributes to its lipophilicity and potential interaction with cellular membranes.

- Pyrimidine Derivative : The trifluoromethyl-substituted pyrimidine enhances the compound's bioactivity and may influence its pharmacokinetics.

- Propanamide Backbone : This functional group is crucial for the compound's interaction with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through:

- Inhibition of Kinase Activity : Studies suggest that it may inhibit specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in various cancer cell lines, a critical mechanism for anticancer agents.

- Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis.

Efficacy in Cell Lines

The biological activity has been evaluated across several cancer cell lines, with notable findings summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.95 | Induces autophagy |

| HeLa (Cervical) | 7.01 | Inhibits topoisomerase-IIa |

| MCF-7 (Breast) | 14.31 | Induces apoptosis |

| HT-29 (Colon) | 9.00 | Inhibits proliferation |

Case Studies

- Study on Lung Cancer Cells : A study conducted by Fan et al. demonstrated that the compound significantly inhibited the growth of A549 cells with an IC50 value of 0.95 nM, suggesting potent anticancer activity through autophagy induction without triggering apoptosis .

- Topoisomerase Inhibition : Research by Balbi et al. indicated that this compound showed significant binding to α- and β-tubulin, leading to microtubule disassembly and effective inhibition of topoisomerase-IIa with an IC50 value of 7.01 µM against HeLa cells .

- Breast Cancer Efficacy : In another investigation involving MCF-7 cells, the compound exhibited an IC50 value of 14.31 µM, indicating its potential as a therapeutic agent against breast cancer .

Q & A

Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Preparation of the chlorophenoxy acetic acid derivative via nucleophilic substitution of 4-chlorophenol with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Coupling the intermediate with a pyrimidine-containing amine (e.g., 2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethylamine) using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .

- Optimization: Reaction temperature (0–25°C), pH control (neutral to slightly acidic), and solvent selection (DMF or THF) are critical for yield and purity. Statistical experimental design (e.g., factorial design) can identify optimal parameters, as demonstrated in reaction optimization studies .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

- Structural Confirmation:

- X-ray Crystallography: Resolves bond lengths, angles, and dihedral angles (e.g., pyrimidine ring planarity and substituent orientation) .

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent integration (e.g., trifluoromethyl singlet at ~δ 120 ppm in ¹⁹F NMR) .

- Purity Assessment:

Advanced: How can researchers resolve contradictions in bioactivity data across different assays?

Answer:

Contradictions often arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). Methodological solutions include:

- Standardized Protocols: Use consistent solvent (DMSO concentration ≤0.1%) and cell viability assays (MTT vs. resazurin) .

- Dose-Response Curves: Perform triplicate experiments with IC₅₀ error margins <15%.

- Data Normalization: Reference positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-assay variability .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) with pyrimidine-binding pockets. Key parameters include grid box size (20 ų) and Lamarckian genetic algorithm .

- MD Simulations: GROMACS or AMBER simulate ligand-protein stability (50–100 ns trajectories) to assess binding free energy (MM/PBSA) .

- SAR Analysis: Modify substituents (e.g., trifluoromethyl to methyl) and correlate with activity using 3D-QSAR models (e.g., CoMFA) .

Advanced: How to investigate reaction mechanisms for key synthetic steps?

Answer:

- Kinetic Studies: Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-determining steps (e.g., amide coupling vs. cyclization) .

- Isotopic Labeling: Use ¹⁸O-labeled reagents to trace oxygen incorporation in intermediates .

- DFT Calculations: Gaussian 09 explores transition states and activation energies (e.g., nucleophilic substitution barriers) .

Basic: What are the stability considerations for long-term storage?

Answer:

- Storage Conditions: -20°C in amber vials under argon to prevent hydrolysis of the amide bond or oxidation of the trifluoromethyl group .

- Degradation Analysis: Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring identifies major degradation products (e.g., hydrolyzed carboxylic acid) .

Advanced: How to design a structure-activity relationship (SAR) study for analogs?

Answer:

- Core Modifications: Synthesize analogs with:

- Biological Testing: Screen against target enzymes (e.g., bacterial dihydrofolate reductase) and measure inhibition constants (Kᵢ) .

- Data Analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Advanced: What strategies mitigate polymorphism issues during crystallization?

Answer:

- Solvent Screening: Test polar (ethanol) vs. non-polar (hexane) solvents to favor specific polymorphs .

- Seeding: Introduce pre-characterized crystals to control nucleation.

- Thermal Analysis: DSC/TGA identifies metastable forms; slurry conversion in solvent mixtures stabilizes the desired polymorph .

Basic: How to validate the compound’s solubility for in vitro assays?

Answer:

- Shake-Flask Method: Dissolve the compound in PBS (pH 7.4) or cell culture medium, sonicate for 30 min, and filter (0.22 μm). Quantify via UV absorbance at λ_max (e.g., 254 nm) .

- Co-solvent Approach: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

Advanced: How to address discrepancies in computational vs. experimental binding affinities?

Answer:

- Force Field Calibration: Adjust partial charges (e.g., RESP charges) to better reflect trifluoromethyl group electronegativity .

- Explicit Solvent Models: Include water molecules in docking simulations to account for solvation effects.

- Experimental Validation: Surface plasmon resonance (SPR) measures real-time binding kinetics (kₒₙ/kₒff) for comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.